molecular formula C9H12N2O3 B1280111 Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 64179-80-2

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B1280111
CAS No.: 64179-80-2
M. Wt: 196.2 g/mol
InChI Key: LGRBWCOYHPFTAF-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C₉H₁₂N₂O₃. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in neuroprotection and anti-neuroinflammatory treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring . The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-ethyl-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-7-10-5-6(8(12)11-7)9(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRBWCOYHPFTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=O)N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494281
Record name Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64179-80-2
Record name Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of NaOEt (0.2 mol) in absolute alcohol (150 mL) was added propionamidine hydrochloride (10.9 g, 0.1 mol) in one portion. A solution of 2-ethoxymethylene-malonic acid diethyl ester (21.6 g, 0.1 mol) in absolute alcohol (60 mL) was added dropwise to the above mixture during 20 minutes. After the addition was completed, the whole mixture was heated to reflux for 2.5 hours, then cooled and poured to ice water. The aqueous solution was acidified to pH 5 with HCl (6 M), extracted with ethyl acetate (4 100 mL). The organic layer was washed with brine and dried over Na2SO4. The solvent was removed under reduced pressure and the residue was re-crystallized with acetonitrile to afford 2-ethyl-6-oxo-1,6-dihydro-pyrimidine-5-carboxylic acid ethyl ester as white crystals (17 g, 86%). 1H NMR(CDCl3) δ 8.71 (s, 1H), 4.37-4.32 (q, 2H), 2.84-2.78 (q, 2H), 1.38-1.34 (m, 6H). MS (ESI) m/e (M+1)+197.2.
Name
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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